L-Lysine, N2-(N2-(N-L-tyrosyl-L-histidyl)-L-lysyl)-4
Description
The compound L-Lysine, N2-(N2-(N-L-tyrosyl-L-histidyl)-L-lysyl)-4 is a modified lysine derivative featuring a tripeptide chain (Tyr-His-Lys) attached to the ε-amino group (N2) of lysine.
Properties
CAS No. |
79590-52-6 |
|---|---|
Molecular Formula |
C27H42N8O6 |
Molecular Weight |
574.7 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C27H42N8O6/c28-11-3-1-5-21(25(38)34-22(27(40)41)6-2-4-12-29)33-26(39)23(14-18-15-31-16-32-18)35-24(37)20(30)13-17-7-9-19(36)10-8-17/h7-10,15-16,20-23,36H,1-6,11-14,28-30H2,(H,31,32)(H,33,39)(H,34,38)(H,35,37)(H,40,41)/t20-,21-,22-,23-/m0/s1 |
InChI Key |
JOHGACMKFPXYLI-MLCQCVOFSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)N)O |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NC(CC2=CN=CN2)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysine, N2-(N2-(N-L-tyrosyl-L-histidyl)-L-lysyl)-4 typically involves solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each addition involves deprotection and coupling steps, ensuring the correct sequence of amino acids.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, genes encoding the desired peptide are inserted into microorganisms, which then produce the peptide through fermentation. This method is advantageous for producing large quantities of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
L-Lysine, N2-(N2-(N-L-tyrosyl-L-histidyl)-L-lysyl)-4 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of disulfide bonds or other oxidative modifications.
Reduction: The opposite of oxidation, reduction reactions involve the addition of hydrogen or the removal of oxygen, often breaking disulfide bonds.
Substitution: This reaction involves the replacement of one functional group with another, which can alter the compound’s properties and reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as dithiothreitol (DTT) and beta-mercaptoethanol are frequently used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of disulfide bonds, while reduction can lead to the cleavage of these bonds.
Scientific Research Applications
L-Lysine, N2-(N2-(N-L-tyrosyl-L-histidyl)-L-lysyl)-4 has numerous applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and modification.
Biology: The compound is involved in studies of protein-protein interactions, enzyme activity, and cellular signaling pathways.
Medicine: It has potential therapeutic applications, including as a component of peptide-based drugs and as a target for drug development.
Industry: The compound is used in the production of specialized peptides for various industrial applications, including biotechnology and pharmaceuticals.
Mechanism of Action
The mechanism of action of L-Lysine, N2-(N2-(N-L-tyrosyl-L-histidyl)-L-lysyl)-4 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular processes. For example, it may inhibit or activate enzymes involved in metabolic pathways, affecting the overall cellular function.
Comparison with Similar Compounds
Table 1: Key Characteristics of L-Lysine, N2-(N2-(N-L-Tyrosyl-L-Histidyl)-L-Lysyl)-4 and Analogues
*Calculated based on analogous tripeptide structures.
Key Differentiators and Research Findings
Structural Modifications and Bioactivity
- Target Compound vs.
- Lipophilicity : PalmitoylTripeptide-1 () demonstrates how fatty acid conjugation improves membrane permeability, a feature absent in the target compound but critical for topical applications .
- Pharmacological Complexity : The CGRP antagonist () incorporates brominated tyrosine and a piperazine ring, enabling high-affinity binding to CGRP receptors (IC50 < 1 nM in preclinical models) .
Functional Overlaps and Gaps
- Therapeutic Potential: While Lisinopril derivatives () show dual antihypertensive and anti-HIV activity, the target compound’s Tyr-His-Lys motif may lack such multifunctionality without further modification .
- Stability: Glycosylated lysine derivatives () exhibit enhanced stability under physiological conditions compared to non-glycosylated peptides, suggesting an area for optimization in the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
